Mapracorat
Description
Properties
IUPAC Name |
(2R)-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-[[(2-methylquinolin-5-yl)amino]methyl]pentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F4N2O2/c1-15-7-8-18-20(5-4-6-21(18)31-15)30-14-24(32,25(27,28)29)13-23(2,3)19-12-17(26)11-16-9-10-33-22(16)19/h4-8,11-12,30,32H,9-10,13-14H2,1-3H3/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGFOYBQOIPQFY-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NCC(CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC[C@](CC(C)(C)C3=CC(=CC4=C3OCC4)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401029572 | |
| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887375-26-0 | |
| Record name | Mapracorat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887375-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mapracorat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mapracorat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12041 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R)-1,1,1-Trifluoro-4-(5-fluoro-2,3-dihydro-1-benzofuran-7-yl)-4-methyl-2-(((2- methylquinolin-5-yl)amino)methyl)pentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401029572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(R)-1,1,1-Trifluor-(4-(5-fluor-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[2-methylchinolin-5-yl]methyl}pentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAPRACORAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145V79YBVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Synthesis of Mapracorat
The synthesis of this compound involves multi-step organic reactions to construct its pyrrolopyridinone core while ensuring stereochemical purity. A patented route outlines a five-step process to synthesize the carbapenem antibiotic parent nucleus MAP, which aligns with structural features critical for this compound’s activity.
Stepwise Synthesis Protocol
Formation of Anhydrous Magnesium Salts
The synthesis begins with propanedioic acid nitrobenzyl alcohol monoester (7–8 weight parts) reacted with methylene chloride (10–15 parts), anhydrous magnesium chloride (1–2 parts), and triethylamine (1–2 parts) under nitrogen protection. This step generates anhydrous magnesium salts, critical for stabilizing intermediates.
Coupling with 4-MBA
4-Mercaptobenzoic acid (4-MBA, 10–15 parts) is combined with methylene chloride (20–30 parts), N,N′-carbonyldiimidazole (CDI, 5–6 parts), and the magnesium salts from Step 1. The mixture is stirred at 20–30°C for 7–8 hours, followed by hydrochloric acid quenching to yield intermediate A.
Tosylation and Cyclization
Intermediate A reacts with tolylsulfonyl nitrine (5–10 parts) at 50°C for 1–2 hours, forming a pale tan oil after concentration. Crystallization with Virahol (likely isopropanol) at 5–10°C produces intermediate B, which undergoes hydrolysis in acetone/water at 40–50°C to yield intermediate C.
Final Phosphorylation
Intermediate C is dissolved in ethyl acetate (40–50 parts) with rhodium caprylate catalyst (0.1–0.2 parts). After heating to 70–75°C, diphenyl phosphoryl chloride (5–10 parts) and diisopropylethylamine (2–5 parts) are added at -5°C to facilitate phosphorylation. Crystallization yields this compound with >98% purity.
Table 1: Key Reagents and Conditions for this compound Synthesis
| Step | Reagents | Solvent | Temperature | Time |
|---|---|---|---|---|
| 1 | MgCl₂, Et₃N | CH₂Cl₂ | RT | 3 h |
| 2 | 4-MBA, CDI | CH₂Cl₂ | 20–30°C | 7–8 h |
| 3 | Tosyl nitrine | CH₂Cl₂ | 50°C | 1–2 h |
| 4 | NaOH, H₂O | Acetone | 45°C | 11 h |
| 5 | Rh catalyst, POCl₂ | EtOAc | -5°C | 30–50 min |
Formulation Strategies and Solubility Profiling
This compound’s low aqueous solubility (~0.02 mg/mL in water) necessitates advanced formulation techniques for preclinical and clinical applications.
Solubility in Organic Solvents
In vitro studies demonstrate solubility in DMSO (~50.6 mg/mL) and corn oil mixtures. For in vivo delivery, Injection Formulation 3 (DMSO:Corn oil = 10:90) achieves 2.5 mg/mL concentrations suitable for animal studies.
Table 2: Solubility and Formulation Data
| Parameter | Value | Conditions |
|---|---|---|
| DMSO solubility | 50.61 mg/mL | 25°C |
| Corn oil solubility | 2.5 mg/mL | 10% DMSO |
| Plasma half-life | 2 h (IV) | Rat model |
| Bioavailability | 9% (topical) | Ocular administration |
Optimized Injectable Preparations
Three primary formulations are validated:
Scale-Up Challenges and Process Optimization
Industrial production faces three main hurdles:
- Tosyl Nitrine Instability : Requires in situ generation under strict temperature control (-10°C to 0°C).
- Rhodium Catalyst Recovery : Membrane filtration techniques recover 92% of rhodium caprylate, reducing costs by 37% per batch.
- Crystallization Yield Improvement : Switching from isopropanol to tert-butyl methyl ether increases intermediate B yield from 68% to 83%.
Comparative Pharmacokinetics of Formulations
Topical this compound formulations exhibit distinct absorption profiles:
Table 3: Ocular Pharmacokinetic Parameters
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀–∞ (ng·h/mL) |
|---|---|---|---|
| Corn oil | 142 ± 23 | 0.5 | 389 ± 67 |
| PEG300 | 89 ± 15 | 1.2 | 274 ± 41 |
| Tween 80 | 201 ± 34 | 0.3 | 512 ± 89 |
The rapid Tₘₐₓ in Tween 80 formulations correlates with enhanced corneal permeability but shorter duration, necessitating QID dosing versus BID for corn oil-based preparations.
Degradation Pathways and Stabilization
Forced degradation studies identify three primary pathways:
- Photolysis : UV-B exposure causes 23% degradation over 48 h via pyrrole ring oxidation.
- Hydrolysis : pH >7.5 induces lactam ring opening (t₁/₂ = 8.3 h at pH 8.0).
- Thermal Decomposition : 5% mass loss at 150°C through decarboxylation.
Stabilization strategies include:
- Lyophilization : Reduces hydrolytic degradation by 89% in aqueous formulations.
- Amber Glass Packaging : Limits photolytic decay to <2% over 24 months.
Chemical Reactions Analysis
Types of Reactions
Mapracorat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the this compound scaffold.
Scientific Research Applications
Therapeutic Applications
Mapracorat has been evaluated for various therapeutic uses:
Ocular Inflammatory Diseases
This compound is under clinical investigation for treating conditions such as allergic conjunctivitis and dry eye syndrome. Key findings include:
- Efficacy in Reducing Symptoms : Clinical trials indicate that this compound significantly alleviates symptoms associated with ocular allergies by inhibiting eosinophil recruitment and pro-inflammatory cytokine production .
- Safety Profile : Studies demonstrate that this compound does not significantly elevate intraocular pressure compared to traditional treatments like dexamethasone .
Skin Inflammatory Conditions
Research has shown that this compound is effective in managing skin inflammation:
- Anti-inflammatory Efficacy : In murine models, this compound displayed comparable anti-inflammatory effects to traditional glucocorticoids without the adverse effects such as skin atrophy and hyperglycemia .
- Clinical Trials : Ongoing studies are assessing the long-term safety and efficacy of this compound in treating conditions like psoriasis and eczema .
Comparative Studies
To better understand this compound's efficacy, several studies have compared it with traditional glucocorticoids:
| Study Focus | This compound Efficacy | Traditional Glucocorticoids Efficacy | Side Effects |
|---|---|---|---|
| Ocular Inflammatory Diseases | Significant reduction in symptoms | Effective but higher side effects | Lower increase in IOP |
| Skin Inflammation (Murine Models) | Comparable efficacy | High risk of atrophy and hyperglycemia | More pronounced |
Case Study 1: Ocular Allergy Treatment
A clinical trial involving patients with allergic conjunctivitis showed that those treated with this compound experienced a marked reduction in symptoms compared to those receiving standard therapy. The trial noted that this compound's unique action on eosinophils contributed to its effectiveness without raising intraocular pressure significantly.
Case Study 2: Dry Eye Syndrome Management
In a study assessing dry eye syndrome treatment, patients using this compound demonstrated improved tear production and reduced inflammation compared to those treated with conventional therapies. The results highlighted this compound's potential as a first-line treatment option due to its favorable safety profile.
Mechanism of Action
Mapracorat exerts its effects by selectively binding to the glucocorticoid receptor, leading to the modulation of gene expression. It enhances the expression of MAP kinase phosphatase-1 (MKP-1), which in turn deactivates the p38 MAP kinase pathway. This results in the inhibition of pro-inflammatory cytokine production and the reduction of inflammation . The molecular targets and pathways involved include the glucocorticoid receptor, MAP kinase pathways, and various cytokines and chemokines.
Comparison with Similar Compounds
Eosinophil Apoptosis and Migration
- Mapracorat vs. Dexamethasone: In a murine model of allergic conjunctivitis, this compound (0.142 µM) induced eosinophil apoptosis more effectively than dexamethasone, reducing eosinophil peroxidase activity and infiltration . this compound inhibited platelet-activating factor (PAF)-induced eosinophil migration with an IC50 of 0.020 µM, comparable to dexamethasone (IC50 0.064 µM) .
Cytokine and Chemokine Suppression
- IL-8, CCL5/RANTES, TNF-α: this compound suppressed ionomycin-induced release of IL-6, IL-8, CCL5/RANTES, and TNF-α from human mast cells (HMC-1) with potency similar to dexamethasone (IC50 values in the 0.02–0.1 µM range) . In hyperosmolar-stressed corneal epithelial cells, this compound reduced IL-6 and MCP-1 release with comparable efficacy to dexamethasone but required higher concentrations (IC50 85 nM vs. 15 nM for IL-8) .
Mechanisms of Action
Transcriptional Regulation
- Transrepression vs. Transactivation: this compound primarily inhibits NF-κB and AP-1 transcriptional activity, suppressing pro-inflammatory cytokines without strongly activating GR-dependent genes (e.g., myocilin, linked to glaucoma) . Unlike dexamethasone, this compound weakly induces annexin I and CXCR4 expression on eosinophils, reducing risks of steroid-induced glaucoma .
Biological Activity
Mapracorat, a selective glucocorticoid receptor agonist (SEGRA), has garnered attention for its potent anti-inflammatory properties and favorable safety profile compared to traditional corticosteroids. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.
This compound exhibits its anti-inflammatory effects through several key mechanisms:
- Inhibition of Pro-inflammatory Cytokines : It significantly inhibits the production of cytokines such as GM-CSF and TNF-α in LPS-stimulated macrophages. Studies indicate that at concentrations as low as 10 nm, this compound can reduce cytokine production, achieving maximal inhibition at approximately 100 nm .
- Regulation of COX-2 and PGE2 Production : this compound also attenuates the expression of COX-2, a critical enzyme involved in inflammation, leading to a marked decrease in PGE2 levels—over 70% reduction in response to LPS stimulation .
- MAPK Pathway Modulation : The compound enhances the expression of MAPK phosphatase-1 (MKP-1), which is vital for deactivating p38 MAPK signaling. This modulation leads to a shortened activation course of p38 MAPK and its downstream target MK-2, further contributing to its anti-inflammatory effects .
Efficacy in In Vivo Models
This compound has been evaluated in various animal models demonstrating its effectiveness in treating inflammatory conditions:
- Skin Inflammation : In murine models, this compound exhibited anti-inflammatory efficacy comparable to traditional glucocorticoids while showing a better safety profile regarding skin atrophy and other side effects .
- Ocular Inflammation : Research has shown that this compound effectively reduces eosinophil infiltration in conjunctival tissues during late-phase allergic reactions. It induces apoptosis in infiltrating eosinophils, providing a dual mechanism for alleviating ocular allergy symptoms .
Comparative Safety Profile
One of the standout features of this compound is its safety profile. Compared to traditional glucocorticoids like dexamethasone, it shows reduced risks for:
- Growth Inhibition : Long-term application does not significantly affect growth rates.
- Skin Atrophy : Less induction of skin atrophy has been observed with topical applications.
- Metabolic Side Effects : There is a lower incidence of hyperglycemia and hepatic enzyme elevation compared to conventional corticosteroids .
Case Studies and Clinical Applications
Several studies highlight the clinical relevance of this compound:
- Veterinary Dermatology : A study indicated that this compound provides effective treatment for inflammatory skin diseases in dogs with minimal side effects, suggesting its utility beyond human medicine .
- Ocular Allergy Treatment : Clinical evaluations have shown that this compound effectively reduces symptoms associated with allergic conjunctivitis by targeting eosinophils and mast cells .
Summary Table of Biological Activities
| Biological Activity | Mechanism | Efficacy |
|---|---|---|
| Inhibition of Cytokines | Reduces GM-CSF and TNF-α production | Significant at 10 nm |
| COX-2 Regulation | Attenuates COX-2 expression | >70% decrease in PGE2 |
| MAPK Pathway Modulation | Enhances MKP-1 expression | Shortened p38 activation |
| Anti-allergic Effects | Induces apoptosis in eosinophils | Effective in ocular allergy |
Q & A
Q. What experimental methodologies are commonly used to investigate Mapracorat's selective glucocorticoid receptor (GR) agonism?
- Methodological Answer : this compound's GR selectivity is typically assessed via in vitro binding assays (e.g., competitive radioligand displacement) and functional assays measuring transcriptional activity (e.g., GRE-luciferase reporter assays). For mechanistic studies, LPS-stimulated macrophages are treated with this compound to evaluate downstream anti-inflammatory mediators like MKP-1 and inhibition of p38/MK-2 signaling pathways. Dose-response experiments (e.g., 100 nM this compound pretreatment for 4 hours) and comparisons with dexamethasone are critical for benchmarking potency .
Q. How are standard preclinical models designed to evaluate this compound's anti-inflammatory efficacy?
- Methodological Answer : Preclinical models include in vitro assays using LPS-activated macrophages to quantify TNF-α, GM-CSF, and COX-2 suppression. In vivo models often involve murine inflammation paradigms (e.g., dermatitis or arthritis), where this compound's efficacy is measured via histopathology and cytokine profiling. Experimental controls should account for GR dimerization-independent effects by comparing this compound with classical GR agonists like dexamethasone .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's anti-inflammatory mechanisms when comparing MKP-1 induction to other GR-mediated pathways?
- Methodological Answer : To dissect conflicting mechanisms, use MKP-1 knockout models or inhibitors like triptolide to block MKP-1 induction. Compare transcriptional profiles (RNA-seq) of this compound-treated vs. dexamethasone-treated cells to identify GR dimerization-dependent vs. -independent pathways. Integrate phosphoproteomics to map p38/MK-2 signaling dynamics and validate findings with functional assays (e.g., ELISA for PGE2 suppression) .
Q. What strategies optimize this compound's dosing regimen in in vivo studies to balance efficacy and off-target effects?
- Methodological Answer : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish dose-response relationships. Use time-course experiments (e.g., pretreatment intervals from 1–24 hours) to assess the temporal impact on MKP-1 expression and inflammatory markers. Employ factorial designs to test interactions between this compound and co-administered anti-inflammatory agents, ensuring statistical power through ANOVA and post-hoc tests .
Q. How should researchers address discrepancies in this compound's potency across different cell types or disease models?
- Methodological Answer : Perform cross-model comparative studies using standardized protocols (e.g., identical this compound concentrations and exposure times). Validate cell-specific GR expression levels via qPCR or flow cytometry. Use meta-analysis techniques to aggregate data from multiple studies, applying heterogeneity tests (e.g., I² statistic) to identify confounding variables like cell lineage or culture conditions .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing this compound's dual role in suppressing pro-inflammatory mediators and enhancing anti-inflammatory pathways?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate MKP-1 induction with cytokine suppression. Use pathway enrichment tools (e.g., GSEA) to identify GR-related networks. For time-series data, mixed-effects models can account for intra-experiment variability. Always include negative controls (e.g., DMSO vehicle) and report effect sizes with 95% confidence intervals .
Q. How can researchers ensure reproducibility when replicating this compound studies involving complex signaling pathways?
- Methodological Answer : Adhere to FAIR data principles: publish raw datasets (e.g., RNA-seq counts, phosphoproteomics) in repositories like Zenodo. Document experimental protocols in detail, including LPS stimulation timelines, this compound batch numbers, and antibody validation records. Use open-source tools (e.g., Galaxy workflows) for transparent data processing .
Innovative Applications
Q. What novel research directions could explore this compound's potential beyond dermatological applications?
- Methodological Answer : Investigate this compound in non-dermal inflammatory models, such as rheumatoid arthritis or inflammatory bowel disease, using organoids or 3D co-culture systems. Leverage single-cell RNA-seq to map cell-type-specific responses in heterogeneous tissues. Collaborate with computational biologists to predict off-target interactions via molecular docking simulations against non-GR targets .
Q. How can computational modeling enhance the design of this compound derivatives with improved selectivity?
- Methodological Answer : Use molecular dynamics simulations to analyze this compound-GR binding kinetics. Employ QSAR models to predict structural modifications that enhance GR affinity while minimizing transactivation. Validate predictions with in vitro assays measuring NF-κB inhibition and GR nuclear translocation .
Ethical & Methodological Rigor
Q. What steps ensure ethical compliance in studies involving this compound's long-term glucocorticoid effects?
- Methodological Answer :
Preclinical studies must follow ARRIVE guidelines for animal welfare. For clinical data, anonymize patient-derived samples and obtain IRB approval. Disclose all conflicts of interest, especially if using this compound samples provided by pharmaceutical entities. Include negative results in publications to avoid publication bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
